

Unveiling the Bioactivity of [(Octadecyloxy)methyl]oxirane: A Technical Guide

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Compound of Interest

Compound Name: [(Octadecyloxy)methyl]oxirane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of [(Octadecyloxy)methyl]oxirane, also known as octadecyl glycidyl ether. This document consolidates key data on its cytotoxicity, explores its mechanism of action, and outlines relevant experimental protocols.

Core Biological Activity: Biocompatibility and Cytotoxicity

[(Octadecyloxy)methyl]oxirane has been evaluated for its biocompatibility, demonstrating minimal cytotoxic effects in various human cell lines. The long octadecyl chain imparts significant hydrophobicity, influencing its interaction with biological membranes and cellular systems.^[1] Its oxirane ring is a reactive epoxide group that can undergo nucleophilic attack, a key feature in its biological interactions and applications in polymer and materials science.^[1]

Quantitative Cytotoxicity Data

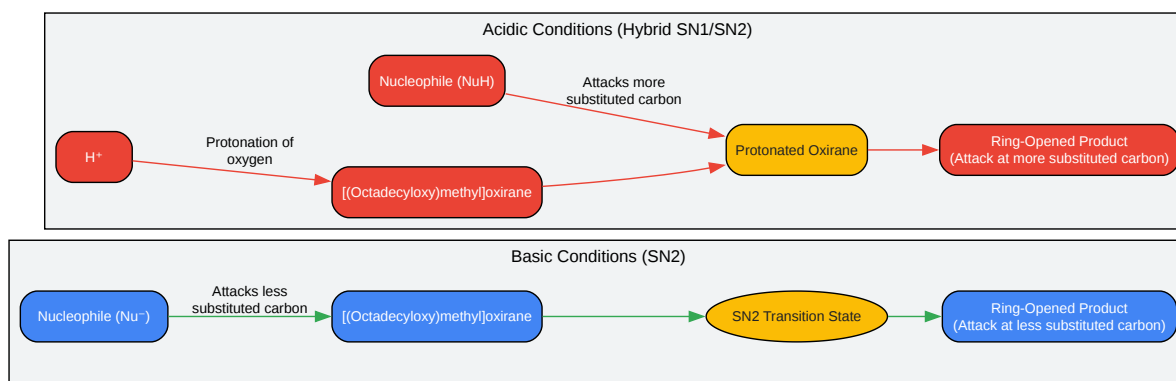
Comprehensive biocompatibility assessments have yielded quantitative data on the cytotoxic profile of [(Octadecyloxy)methyl]oxirane-based materials. The following table summarizes these findings.

Cell Line	Time Point	Cell Viability (%)	IC50 (µg/mL)
Human Dermal Fibroblasts	24 hours	92-98%	>750
72 hours	85-92%	>750	
Peripheral Blood Mononuclear Cells	72 hours	>85%	850-1200
Macrophages	72 hours	>85%	900-1300
Endothelial Cells	72 hours	>85%	>750
Data sourced from standardized immune cell viability assays. [1]			

Mechanism of Action: The Reactive Oxirane Ring

The primary mechanism underlying the biological and chemical reactivity of **[(Octadecyloxy)methyl]oxirane** is the ring-opening reaction of the strained three-membered oxirane ring. This reaction is driven by the significant ring strain of approximately 13 kcal/mol. [\[1\]](#) The pathway of this nucleophilic substitution is dependent on the pH of the environment.

Signaling Pathway of Oxirane Ring-Opening



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Caption: Nucleophilic ring-opening of **[(Octadecyloxy)methyl]oxirane** under basic and acidic conditions.

Under basic conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks the less substituted carbon of the epoxide ring.^[1] In contrast, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. This leads to a reaction with hybrid SN1/SN2 characteristics, where the nucleophilic attack is favored at the more substituted carbon.^[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the cytotoxicity of **[(Octadecyloxy)methyl]oxirane**.

Cell Viability Assessment via Neutral Red Uptake (NRU) Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye, neutral red, within their lysosomes.

Materials:

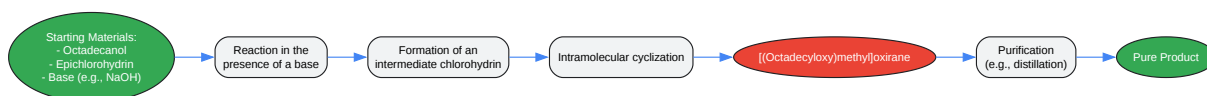
- Primary cells or established cell lines
- Neutral Red solution (e.g., 0.33 g/L in ultra-pure water)
- DPBS (Dulbecco's Phosphate-Buffered Saline)
- Cell culture medium
- Neutral Red destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

Procedure:

- Cell Seeding: Seed a 96-well plate with a cell suspension to achieve at least 50% confluency overnight.
- Compound Exposure: Treat the cells with varying concentrations of **[(Octadecyloxy)methyl]oxirane** and include appropriate controls (vehicle and untreated). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
- Dye Incubation: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 1-3 hours at 37°C.
- Washing: Discard the Neutral Red solution and rinse the wells with DPBS.
- Dye Extraction: Add 150 µL of destain solution to each well and shake for at least 10 minutes to extract the dye.
- Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate spectrophotometer.
- Data Analysis: Calculate the percentage of viable cells compared to the untreated control to determine the IC50 value.

Synthesis of [(Octadecyloxy)methyl]oxirane

The typical synthesis involves the reaction of octadecanol with epichlorohydrin in the presence of a base.



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Caption: General workflow for the synthesis of [(Octadecyloxy)methyl]oxirane.

Applications and Future Directions

The unique amphiphilic nature of [(Octadecyloxy)methyl]oxirane, combining a long hydrophobic alkyl chain with a reactive oxirane ring, makes it a valuable molecule in various fields.^[1] Its primary applications are in material science for the synthesis of surfactants and polymers.^[1] In the biomedical field, its biocompatibility and reactive nature are being explored for the development of drug delivery systems and biocompatible materials.^[1]

Future research is expected to further elucidate the specific biological activities of [(Octadecyloxy)methyl]oxirane and its derivatives. Investigations into its potential antimicrobial properties and its influence on cellular interactions are ongoing.^[1] A deeper understanding of its interaction with lipid membranes and cellular metabolic pathways, potentially influenced by its long alkyl chain, could open new avenues for therapeutic applications.

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References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
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